molecular formula C9H17BrO B13169792 2-(4-Bromo-3-methylbutyl)oxolane

2-(4-Bromo-3-methylbutyl)oxolane

Cat. No.: B13169792
M. Wt: 221.13 g/mol
InChI Key: HQTNCSKWLFXGSZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylbutyl)oxolane is a chemical compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylbutyl)oxolane typically involves the reaction of 4-bromo-3-methylbutanol with oxirane under controlled conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the oxolane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylbutyl)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-(4-Hydroxy-3-methylbutyl)oxolane, 2-(4-Cyano-3-methylbutyl)oxolane.

    Oxidation: 2-(4-Oxo-3-methylbutyl)oxolane.

    Reduction: 2-(3-Methylbutyl)oxolane.

Scientific Research Applications

2-(4-Bromo-3-methylbutyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products that may exhibit different biological or chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methylbutyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluoro-3-methylbutyl)oxolane: Contains a fluorine atom instead of bromine.

    2-(4-Iodo-3-methylbutyl)oxolane: Contains an iodine atom instead of bromine.

Uniqueness

2-(4-Bromo-3-methylbutyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(4-bromo-3-methylbutyl)oxolane

InChI

InChI=1S/C9H17BrO/c1-8(7-10)4-5-9-3-2-6-11-9/h8-9H,2-7H2,1H3

InChI Key

HQTNCSKWLFXGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCO1)CBr

Origin of Product

United States

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